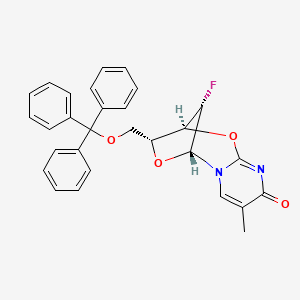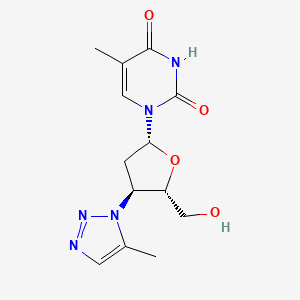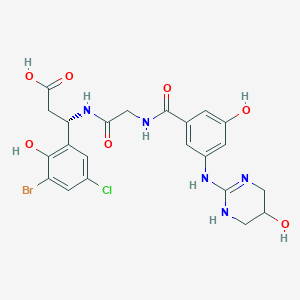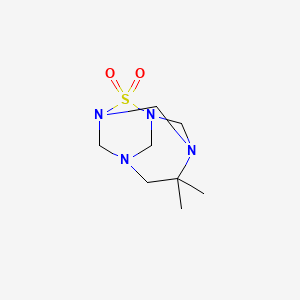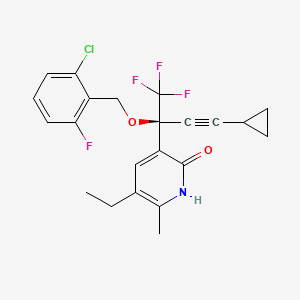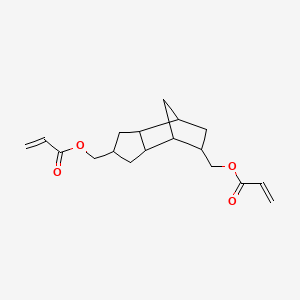
5-O-(beta-Hydroxyethyl)rutoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
5-O-(beta-Hydroxyethyl)rutoside is synthesized through the hydroxyethylation of rutoside. The process involves the reaction of rutoside with ethylene oxide under controlled conditions to introduce hydroxyethyl groups at specific positions on the rutoside molecule . Industrial production methods involve the use of standardized mixtures of mono-, di-, tri-, and tetrahydroxyethylrutosides .
Analyse Des Réactions Chimiques
5-O-(beta-Hydroxyethyl)rutoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Hydroxyethyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-O-(beta-Hydroxyethyl)rutoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of hydroxyethylation on flavonoids.
Mécanisme D'action
5-O-(beta-Hydroxyethyl)rutoside exerts its effects primarily by reducing leakage from small blood vessels (capillaries). It acts on the microvascular endothelium to reduce hyperpermeability and edema . The compound also improves microvascular perfusion and microcirculation, and reduces erythrocyte aggregation . These effects are mediated through its interaction with the endothelial cells of veins and lymphatics .
Comparaison Avec Des Composés Similaires
5-O-(beta-Hydroxyethyl)rutoside is part of a group of compounds known as hydroxyethylrutosides. Similar compounds include:
- Monoxerutin
- Dihydroxyethylrutoside
- Troxerutin
- Tetrahydroxyethylrutoside
Compared to these similar compounds, this compound is unique in its specific hydroxyethylation pattern, which contributes to its distinct therapeutic properties .
Propriétés
Numéro CAS |
862127-12-6 |
|---|---|
Formule moléculaire |
C29H34O17 |
Poids moléculaire |
654.6 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-15(41-5-4-30)7-12(31)8-16(18)44-26(27)11-2-3-13(32)14(33)6-11/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |
Clé InChI |
SZMCKANTIJRETC-BDAFLREQSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


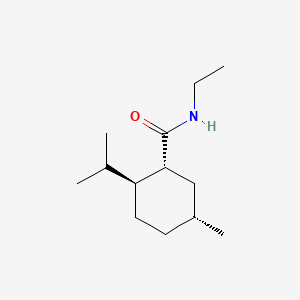
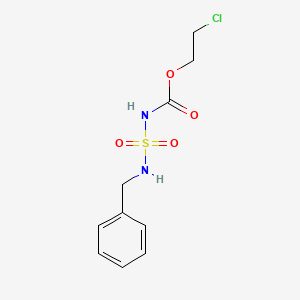
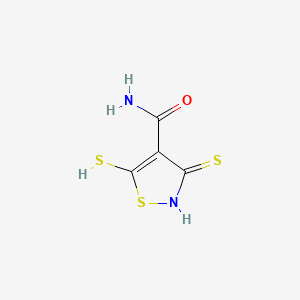

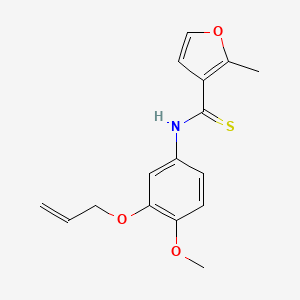
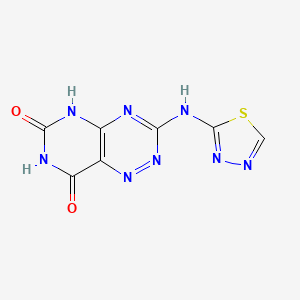

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
